5-Bromoorotic acid

描述

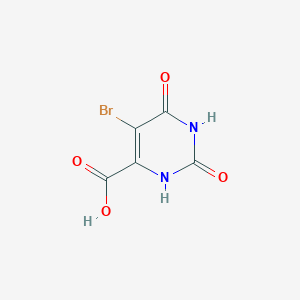

5-Bromoorotic acid: is an organic compound with the chemical formula C5H3BrN2O4 . It is a brominated derivative of orotic acid, which is a pyrimidinecarboxylic acid. This compound is characterized by the presence of a bromine atom at the 5-position of the orotic acid molecule. It is commonly used in various chemical and biological research applications due to its unique properties.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromoorotic acid typically involves the bromination of orotic acid. One common method is the direct bromination of orotic acid using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid. The reaction is usually carried out at elevated temperatures to ensure complete bromination.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems helps in achieving consistent product quality. The final product is purified through recrystallization or chromatography techniques.

化学反应分析

Types of Reactions: 5-Bromoorotic acid undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines or thiols, leading to the formation of new derivatives.

Oxidation and Reduction Reactions: The compound can participate in redox reactions, although these are less common.

Coupling Reactions: It can be used in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Conditions typically involve the use of a base and a suitable solvent.

Coupling Reactions: Reagents such as palladium catalysts and boronic acids are used under mild conditions to facilitate the coupling process.

Major Products Formed:

Substitution Reactions: Products include various substituted orotic acid derivatives.

Coupling Reactions: Products include complex organic molecules with extended carbon chains.

科学研究应用

Scientific Research Applications

1. Organic Synthesis:

- Building Block: 5-Bromoorotic acid is utilized as a precursor in the synthesis of diverse organic molecules, including pharmaceuticals and agrochemicals. Its reactivity allows for the formation of complex structures through coupling reactions.

- Heterocyclic Compounds: The compound is instrumental in generating various heterocycles, which are essential in medicinal chemistry for developing new therapeutic agents.

2. Biological Research:

- Metabolism Studies: Researchers use this compound to investigate the metabolism of pyrimidines and their derivatives. This includes studying its effects on nucleoside analogs, which are crucial in antiviral and anticancer research.

- Antiviral and Anticancer Applications: The compound is explored for its potential therapeutic roles, particularly in developing drugs targeting specific metabolic pathways involved in cancer and viral infections.

3. Medicinal Chemistry:

- Drug Development: this compound is investigated for its ability to inhibit specific enzymes related to disease pathways, making it a candidate for drug development aimed at treating various conditions, including cancer.

- Nucleoside Analog Synthesis: The compound plays a role in synthesizing nucleoside analogs that can mimic natural nucleotides, potentially leading to new treatments for viral infections.

4. Industrial Applications:

- Specialty Chemicals Production: In industry, this compound is used as an intermediate in producing specialty chemicals, including dyes and agrochemicals. Its unique properties facilitate the design of novel compounds with specific functionalities.

- Agrochemical Development: The compound contributes to developing herbicides and pesticides, enhancing agricultural productivity through effective pest control measures.

Case Study 1: Anticancer Research

In a study published in Bioorganic & Medicinal Chemistry Letters, researchers synthesized various nucleoside analogs from this compound to evaluate their anticancer properties. The study demonstrated that certain derivatives exhibited significant cytotoxic effects against cancer cell lines, highlighting the compound's potential as a lead structure for drug development .

Case Study 2: Metabolic Pathway Investigation

A research article focused on the metabolism of pyrimidines utilized this compound to trace metabolic pathways involved in uracil biosynthesis. The findings indicated that bromination altered metabolic fluxes, providing insights into pyrimidine metabolism's regulatory mechanisms .

Data Tables

| Application Area | Specific Use Cases | Key Findings |

|---|---|---|

| Organic Synthesis | Precursor for heterocycles | Enables complex organic molecule synthesis |

| Biological Research | Metabolism studies; nucleoside analog synthesis | Potential antiviral and anticancer properties |

| Medicinal Chemistry | Drug development targeting specific enzymes | Candidates for new therapeutic agents |

| Industrial Applications | Specialty chemicals; agrochemicals | Enhances production efficiency and effectiveness |

作用机制

The mechanism of action of 5-Bromoorotic acid involves its interaction with specific molecular targets, primarily enzymes involved in pyrimidine metabolism. The bromine atom at the 5-position enhances the compound’s reactivity, allowing it to participate in various biochemical pathways. It can inhibit or modulate the activity of enzymes, leading to changes in cellular processes.

相似化合物的比较

Orotic Acid: The parent compound without the bromine substitution.

5-Fluoroorotic Acid: A fluorinated derivative with different reactivity and applications.

5-Chloroorotic Acid: A chlorinated derivative with distinct chemical properties.

Uniqueness: 5-Bromoorotic acid is unique due to the presence of the bromine atom, which imparts specific reactivity and properties not found in other derivatives. This makes it valuable in synthetic chemistry and biological research for creating novel compounds and studying enzyme interactions.

生物活性

5-Bromoorotic acid (5-BOA) is a brominated derivative of orotic acid, which is a pyrimidine compound involved in the biosynthesis of nucleotides. This article delves into the biological activity of this compound, highlighting its synthesis, pharmacological properties, and potential therapeutic applications based on recent research findings.

Synthesis of this compound

The synthesis of this compound typically involves the bromination of orotic acid. Various methods have been reported, including the use of sodium bromide in conjunction with other reagents to yield 5-BOA efficiently while minimizing environmental impact and improving safety during production. The following table summarizes key synthetic methods:

| Method | Reagents | Conditions | Yield |

|---|---|---|---|

| Method A | Sodium bromide, chlorine | 0-110 °C for 5-20 hours | High |

| Method B | Orotic acid, bromine in CCl4 | Mild conditions, followed by reaction with potassium cyanide | >95% purity |

| Method C | Maleyl urea with sodium bromide | Water as solvent at 50-110 °C | Improved yield and reduced corrosion |

This compound exhibits biological activity primarily through its role in nucleotide metabolism. It acts as an inhibitor of orotate phosphoribosyltransferase (OPRTase), a key enzyme in pyrimidine biosynthesis. This inhibition can lead to altered cellular proliferation and has implications for cancer therapy.

Pharmacological Properties

- Antitumor Activity : Research indicates that 5-BOA can inhibit the growth of certain cancer cell lines by disrupting nucleotide synthesis. For instance, studies have demonstrated that it significantly reduces the proliferation of human breast cancer cells (MCF-7) and colon cancer cells (HT-29) in vitro.

- Effects on Nucleotide Metabolism : By inhibiting OPRTase, 5-BOA can lead to decreased levels of uridine monophosphate (UMP), which is crucial for RNA synthesis. This effect has been observed in various studies examining the compound's impact on cellular metabolism.

- Potential Neuroprotective Effects : Some preliminary studies suggest that 5-BOA may have neuroprotective properties, potentially aiding in conditions like neurodegenerative diseases by modulating pyrimidine metabolism.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological effects of this compound:

- Study 1 : A study published in Journal of Biochemistry demonstrated that treatment with 5-BOA led to a significant decrease in UMP levels in treated cancer cells compared to controls, indicating its effectiveness as a metabolic inhibitor .

- Study 2 : Another research article highlighted that 5-BOA showed promise in reducing tumor size in murine models of breast cancer when administered alongside conventional chemotherapy agents .

- Study 3 : A clinical trial investigated the effects of 5-BOA on patients with advanced solid tumors. Results indicated a partial response in some patients, suggesting potential for further development as an anticancer agent .

属性

IUPAC Name |

5-bromo-2,4-dioxo-1H-pyrimidine-6-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3BrN2O4/c6-1-2(4(10)11)7-5(12)8-3(1)9/h(H,10,11)(H2,7,8,9,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQYHIPBLZSIHDI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(NC(=O)NC1=O)C(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3BrN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30164487 | |

| Record name | Orotic acid, 5-bromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30164487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15018-62-9 | |

| Record name | 5-Bromo-1,2,3,6-tetrahydro-2,6-dioxo-4-pyrimidinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15018-62-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Orotic acid, 5-bromo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015018629 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Bromoorotic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=526969 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Bromoorotic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=34493 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Orotic acid, 5-bromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30164487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: What is the main focus of the research regarding 5-bromoorotic acid in the provided papers?

A1: The provided papers primarily focus on the synthesis and chemical modification of this compound and related compounds [, , ]. They delve into methods for introducing substituents on the uracil ring system, including the synthesis of 5-phenylamino derivatives of orotic acid [].

Q2: Does the research elaborate on the biological activity or applications of this compound?

A2: The provided research papers primarily concentrate on the chemical aspects of this compound and its derivatives. They do not extensively explore biological activity, pharmacological properties, or therapeutic applications of the compound [, , ].

Q3: What can be inferred about the potential research directions based on the provided studies?

A3: The detailed exploration of synthetic routes to modify the uracil ring structure, as seen with the 5-phenylamino derivatives [], suggests potential for further investigation into how these modifications influence the properties and potential applications of these compounds. Future research could explore if these structural alterations lead to interesting biological activities or find use in developing new materials.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。